1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine
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Overview
Description
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and sulfur atoms in its structure adds to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine can be achieved through a convergent approach involving the annulation of cyclopropenes with aminocyclopropanes. This method utilizes either an organic or an iridium photoredox catalyst under blue LED irradiation to obtain good yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Chemical Reactions Analysis
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine has several scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The sulfur atom can participate in redox reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the fluorine and sulfur atoms, resulting in different chemical reactivity and biological activity.
Fluorinated heterocycles: Compounds containing fluorine atoms in their structure, which exhibit unique properties due to the presence of fluorine.
Thiabicyclo compounds: Compounds containing sulfur atoms in a bicyclic structure, which have distinct redox properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and sulfur atoms within a bicyclic framework, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C9H11FN2S |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine |
InChI |
InChI=1S/C9H11FN2S/c10-7-5-6-8(9(6)13-7)12-3-1-11-2-4-12/h5,8,11H,1-4H2 |
InChI Key |
LTJMKWRDELARJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2C3=C2SC(=C3)F |
Origin of Product |
United States |
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